ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
This compound is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, and 6. Key structural features include:
- 4-Methyl group at position 4, enhancing lipophilicity.
- Ethyl propanoate ester at position 3, contributing to solubility and metabolic stability.
- 7-[2-(4-Chlorophenyl)-2-oxoethoxy] side chain, introducing electron-withdrawing and aromatic interactions.
Its molecular formula is C₂₃H₂₁ClO₇ (estimated based on analogs in ), with a molecular weight of ~456.87 g/mol. The compound’s synthetic route likely involves nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ or DMAP catalysis), as seen in related coumarin derivatives .
Properties
IUPAC Name |
ethyl 3-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGBUXVRBNENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, with the CAS number 670241-96-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 428.86 g/mol. The compound features a chromene core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClO6 |
| Molecular Weight | 428.86 g/mol |
| CAS Number | 670241-96-0 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available phenolic compounds and chlorinated intermediates. The specific synthetic route can influence the yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. Its mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cell lines.
- Induction of Apoptosis : It activates apoptotic pathways, promoting cell death in malignant cells.
- Targeting Specific Enzymes : Molecular docking studies suggest interactions with key enzymes involved in cancer metabolism.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This effect is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
This compound has also shown potential in reducing inflammation in preclinical models, indicating its possible application in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various biological contexts:
- Study on MCF-7 Cells : A derivative similar to this compound was shown to increase apoptosis by over 50% compared to untreated controls.
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), suggesting a multi-targeted approach in its anticancer activity.
- Comparative Efficacy : In comparative studies against standard chemotherapeutic agents like doxorubicin, this compound demonstrated superior efficacy in inhibiting cell growth in various cancer types, including breast and colon cancers.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balance of lipophilicity (LogP ~3.2) and solubility makes it a candidate for oral bioavailability studies, contrasting with less soluble aryl-substituted analogs .
- Structural Optimization : Substitution at position 6 (e.g., methoxy in 4b) or halogenation (e.g., Br in 610763-60-5) could be explored to modulate activity against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
